1-(4-Methoxyphenyl)octan-1-one
Description
1-(4-Methoxyphenyl)octan-1-one is an aromatic ketone featuring a methoxy-substituted phenyl group attached to an octanoyl chain. It is synthesized via manganese(I)-catalyzed cross-coupling reactions with high yields (92%) and characterized by IR, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy . Its molecular formula is $ \text{C}{15}\text{H}{22}\text{O}_2 $, with a molecular weight of 234.34 g/mol.
Properties
CAS No. |
62170-25-6 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12H,3-8H2,1-2H3 |
InChI Key |
OAWZBNOLAFIAMD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Alkyl Chain Length Variants
1-(4-Methoxyphenyl)heptan-1-one (3o)
- Structure: Heptanoyl chain (7 carbons) instead of octanoyl.
- Synthesis : 93% yield via similar catalytic cross-coupling .
- Spectroscopy :
- Impact: Shorter chain reduces lipophilicity (logP ~3.5 vs. ~4.2 for octanone), influencing solubility and bioavailability.
1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)
- Structure: Acetophenone derivative (2 carbons).
- Properties : Lower molecular weight (150.17 g/mol), higher volatility.
- Applications: Fragrance industry (floral notes) due to aromaticity and methoxy group .
- Key Difference: Reduced steric hindrance enhances reactivity in electrophilic substitutions compared to octanone derivatives.
Aromatic Ring Substitution Variants
1-(4-Methoxy-2-methylphenyl)propan-1-one
- Structure : Methyl group at the 2-position of the phenyl ring.
- Impact : Steric hindrance alters regioselectivity in reactions. Electronic effects (methyl as electron-donating) slightly reduce ring electrophilicity compared to unsubstituted analogs .
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- Structure : Additional trimethoxyphenyl group.
- Impact: Enhanced π-π stacking and electronic interactions due to multiple methoxy groups. Potential anticancer applications via kinase inhibition .
Functional Group Modifications
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one (4-Methoxy-PV9)
- Structure : Pyrrolidine substituent at the α-carbon.
- Properties: Synthetic cathinone with psychoactive effects. Detected in forensic toxicology cases due to its stimulant properties .
- Key Difference: The pyrrolidine group introduces basicity (pKa ~8.5), enabling salt formation and altering blood-brain barrier penetration compared to non-aminated octanone.
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | IR $ \nu_{\text{C=O}} $ (cm$ ^{-1} $) | $ ^1H $-NMR (Ketone CH$ _2 $, δ) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl)octan-1-one | 234.34 | 1672 | 2.89 (t) | 92 |
| 1-(4-Methoxyphenyl)heptan-1-one | 220.31 | 1672 | 2.89 (t) | 93 |
| 1-(4-Methoxyphenyl)ethan-1-one | 150.17 | 1685 | 2.60 (s) | N/A |
Research Findings and Trends
- Synthetic Efficiency: Longer alkyl chains (e.g., octanoyl) in 1-(4-methoxyphenyl) ketones improve reaction yields due to stabilized intermediates in cross-coupling reactions .
- Pharmacological Impact : Addition of pyrrolidine (4-Methoxy-PV9) converts benign ketones into controlled substances, highlighting the role of functional groups in bioactivity .
- Spectroscopic Consistency : $ ^{13}C $-NMR carbonyl signals (~199 ppm) remain consistent across chain-length variants, confirming structural integrity .
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